Cas no 81742-06-5 (2-Chloro-4-methoxybenzene-1,3-diol)

2-Chloro-4-methoxybenzene-1,3-diol Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4-methoxybenzene-1,3-diol
- 2-chloro-4-methoxyresorcinol
- SCHEMBL5469559
- 81742-06-5
- 2-chloro-6-methoxyresorcinol
- Y14116
- MFCD16876701
- AKOS022639038
- DTXSID50535094
- EN300-6770939
- FLLKEIPUAOSBCF-UHFFFAOYSA-N
- DTXCID50485883
-
- MDL: MFCD16876701
- Inchi: 1S/C7H7ClO3/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3,9-10H,1H3
- InChI Key: FLLKEIPUAOSBCF-UHFFFAOYSA-N
- SMILES: ClC1=C(C([H])=C([H])C(=C1O[H])OC([H])([H])[H])O[H]
Computed Properties
- Exact Mass: 174.0083718 g/mol
- Monoisotopic Mass: 174.0083718 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7
- XLogP3: 1.8
- Molecular Weight: 174.58
2-Chloro-4-methoxybenzene-1,3-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0990939-1g |
2-chloro-4-methoxybenzene-1,3-diol |
81742-06-5 | 95% | 1g |
$1100 | 2024-08-02 | |
Enamine | EN300-6770939-0.25g |
2-chloro-4-methoxybenzene-1,3-diol |
81742-06-5 | 0.25g |
$801.0 | 2023-05-25 | ||
Enamine | EN300-6770939-1.0g |
2-chloro-4-methoxybenzene-1,3-diol |
81742-06-5 | 1g |
$871.0 | 2023-05-25 | ||
Enamine | EN300-6770939-0.5g |
2-chloro-4-methoxybenzene-1,3-diol |
81742-06-5 | 0.5g |
$836.0 | 2023-05-25 | ||
Enamine | EN300-6770939-2.5g |
2-chloro-4-methoxybenzene-1,3-diol |
81742-06-5 | 2.5g |
$1707.0 | 2023-05-25 | ||
1PlusChem | 1P0057LQ-250mg |
2-Chloro-4-methoxybenzene-1,3-diol |
81742-06-5 | 95% | 250mg |
$473.00 | 2024-04-21 | |
Enamine | EN300-6770939-5.0g |
2-chloro-4-methoxybenzene-1,3-diol |
81742-06-5 | 5g |
$2525.0 | 2023-05-25 | ||
Enamine | EN300-6770939-10.0g |
2-chloro-4-methoxybenzene-1,3-diol |
81742-06-5 | 10g |
$3746.0 | 2023-05-25 | ||
eNovation Chemicals LLC | Y0990939-1g |
2-chloro-4-methoxybenzene-1,3-diol |
81742-06-5 | 95% | 1g |
$1100 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743109-1g |
2-Chloro-4-methoxybenzene-1,3-diol |
81742-06-5 | 98% | 1g |
¥8589.00 | 2024-07-28 |
2-Chloro-4-methoxybenzene-1,3-diol Related Literature
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Additional information on 2-Chloro-4-methoxybenzene-1,3-diol
2-Chloro-4-methoxybenzene-1,3-diol (CAS No: 81742-06-5)
The compound 2-Chloro-4-methoxybenzene-1,3-diol (CAS No: 81742-06-5) is a highly specialized organic molecule with significant applications in various scientific and industrial domains. This compound is characterized by its unique structure, which includes a benzene ring substituted with hydroxyl groups at positions 1 and 3, a methoxy group at position 4, and a chlorine atom at position 2. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound in research and development.
Recent studies have highlighted the potential of 2-Chloro-4-methoxybenzene-1,3-diol in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising activity against inflammatory pathways, suggesting its potential use in developing novel therapeutic agents.
In addition to its medicinal applications, 2-Chloro-4-methoxybenzene-1,3-diol has also found relevance in materials science. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of advanced materials for catalysis and sensing applications. A groundbreaking study in *Nature Materials* reported the use of this compound as a building block for creating highly efficient catalysts for organic transformations, underscoring its versatility across disciplines.
The synthesis of 2-Chloro-4-methoxybenzene-1,3-diol typically involves multi-step organic reactions. A common approach includes the chlorination of a dihydroxybenzene derivative followed by methylation under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, aligning with the growing emphasis on sustainable chemistry practices.
From an analytical standpoint, 2-Chloro-4-methoxybenzene-1,3-diol is often characterized using techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). These methods provide critical insights into its molecular structure and purity, ensuring its reliability for downstream applications.
In conclusion, 2-Chloro-4-methoxybenzene-1,3-diol (CAS No: 81742-06-5) stands as a testament to the ingenuity of modern chemistry. Its diverse applications across medicine, materials science, and catalysis highlight its significance as a key compound in contemporary research. As scientific exploration continues to uncover new potentials for this molecule, it is poised to play an even more prominent role in shaping future innovations.
81742-06-5 (2-Chloro-4-methoxybenzene-1,3-diol) Related Products
- 946322-07-2(N-(2,5-dimethylphenyl)-4-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide)
- 2090856-63-4(2H-1,2,3-Triazol-4-amine, 5-ethyl-2-(3-fluoro-4-pyridinyl)-)
- 1803865-71-5(3-Bromo-1-(4-chloro-2-(trifluoromethylthio)phenyl)propan-1-one)
- 1207036-13-2(N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 2138513-93-4(methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate)
- 2228544-01-0((3,4-difluoro-2-methoxyphenyl)methanesulfonamide)
- 305357-79-3(Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)-)
- 868377-05-3(N-(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methoxybenzamide)
- 2138408-98-5(2-[2-(4-Bromophenyl)-2-oxoethyl]pentanoic acid)
- 1860993-05-0(2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride)




